molecular formula C32H29N3O8 B14809560 Fmoc-Lys(Nde)-OH

Fmoc-Lys(Nde)-OH

Cat. No.: B14809560
M. Wt: 583.6 g/mol
InChI Key: JWAWLLHLNGKAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Nde)-OH, also known as 9-fluorenylmethoxycarbonyl-L-lysine(Nε-2,4-dinitrophenyl)-OH, is a derivative of lysine used in peptide synthesis. This compound is particularly valuable in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a temporary protecting group that can be removed under mild conditions, making it ideal for synthesizing complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Nde)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The Nε-2,4-dinitrophenyl group is then introduced by reacting the Fmoc-protected lysine with 2,4-dinitrofluorobenzene under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Nde)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .

Scientific Research Applications

Fmoc-Lys(Nde)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-Lys(Nde)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The Nε-2,4-dinitrophenyl group can be used to introduce additional functional groups or to study the interactions of the lysine residue with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(ivDde)-OH: Another lysine derivative with a different protecting group.

    Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl group for protection.

    Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl protecting group.

Uniqueness

Fmoc-Lys(Nde)-OH is unique due to its Nε-2,4-dinitrophenyl group, which allows for specific chemical modifications and studies. This makes it particularly useful in applications where selective substitution or labeling of the lysine residue is required .

Properties

Molecular Formula

C32H29N3O8

Molecular Weight

583.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid

InChI

InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39)

InChI Key

JWAWLLHLNGKAOE-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O

Origin of Product

United States

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